molecular formula C48H18F84N3O6P3 B13431971 Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine CAS No. 186406-49-5

Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine

Cat. No.: B13431971
CAS No.: 186406-49-5
M. Wt: 2421.5 g/mol
InChI Key: YPEYJSNWEJMPBJ-UHFFFAOYSA-N
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Description

Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is a highly fluorinated compound with the molecular formula C48H18F84N3O6P3 and a molecular weight of 2421.46 g/mol . This compound is known for its unique structure, which includes multiple fluorinated alkyl chains attached to a phosphazine core. It is often used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,8H-tetradecafluorooctanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated alkoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is primarily based on its ability to interact with various molecular targets through its fluorinated alkoxy groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The specific pathways involved depend on the application and the nature of the target molecules .

Comparison with Similar Compounds

Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can be compared with other similar compounds, such as:

These compounds share a similar phosphazine core but differ in the length and degree of fluorination of their alkoxy groups. The unique properties of this compound, such as its higher degree of fluorination and longer alkoxy chains, make it particularly useful in applications requiring high chemical stability and low reactivity .

Properties

CAS No.

186406-49-5

Molecular Formula

C48H18F84N3O6P3

Molecular Weight

2421.5 g/mol

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C48H18F84N3O6P3/c49-7(50)19(73,74)31(97,98)43(121,122)37(109,110)25(85,86)13(61,62)1-136-142(137-2-14(63,64)26(87,88)38(111,112)44(123,124)32(99,100)20(75,76)8(51)52)133-143(138-3-15(65,66)27(89,90)39(113,114)45(125,126)33(101,102)21(77,78)9(53)54,139-4-16(67,68)28(91,92)40(115,116)46(127,128)34(103,104)22(79,80)10(55)56)135-144(134-142,140-5-17(69,70)29(93,94)41(117,118)47(129,130)35(105,106)23(81,82)11(57)58)141-6-18(71,72)30(95,96)42(119,120)48(131,132)36(107,108)24(83,84)12(59)60/h7-12H,1-6H2

InChI Key

YPEYJSNWEJMPBJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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